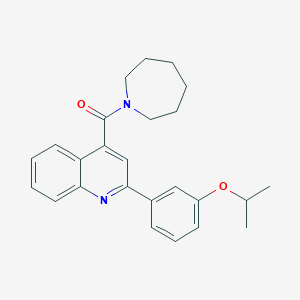
N-(3-acetylphenyl)-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide, commonly known as AEQ, is a synthetic compound that belongs to the family of quinolinecarboxamides. It has been studied extensively for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
AEQ has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, AEQ has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. AEQ has also been investigated for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, AEQ has been studied for its immunomodulatory effects, which could have potential applications in the treatment of autoimmune diseases.
Wirkmechanismus
AEQ acts as a positive allosteric modulator of NMDA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory processes. By binding to a specific site on the receptor, AEQ enhances the activity of NMDA receptors, leading to an increase in calcium influx and subsequent activation of downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of AEQ are largely dependent on its mechanism of action as a positive allosteric modulator of NMDA receptors. AEQ has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. Additionally, AEQ has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Furthermore, AEQ has been shown to have immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AEQ in lab experiments is its specificity for NMDA receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. Additionally, AEQ has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of using AEQ in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on AEQ. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are associated with NMDA receptor dysfunction. Another direction is to explore its potential use in combination with other drugs for cancer treatment, as well as its potential use as an adjuvant therapy for autoimmune diseases. Additionally, further research is needed to optimize the synthesis method of AEQ and improve its solubility in aqueous solutions.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c1-4-19-12-14-20(15-13-19)26-17(2)25(23-10-5-6-11-24(23)29-26)27(31)28-22-9-7-8-21(16-22)18(3)30/h5-16H,4H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIVMLVVMOIUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-bromo-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B3605241.png)
![methyl 2-({[6,8-dimethyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3605244.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3605251.png)
![ethyl 5-acetyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3605254.png)
![2-(2-chlorophenyl)-8-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3605263.png)




![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B3605317.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3605320.png)
![methyl 2-({[6-bromo-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3605327.png)